molecular formula C16H10N2O4 B2365875 2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one CAS No. 1314603-15-0

2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one

Cat. No.: B2365875
CAS No.: 1314603-15-0
M. Wt: 294.266
InChI Key: XBYFGHMONVRUBR-CMDGGOBGSA-N
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Description

“2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one” is a chemical compound with the molecular formula C16H10N2O4 . It is also known by other synonyms such as “2-(2-nitrophenyl)-3,1-benzoxazin-4-one”, “2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one”, and “2-(2-Nitro-phenyl)-benzo[d][1,3]oxazin-4-one” among others .


Synthesis Analysis

The synthesis of similar compounds, 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones, has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 268.22 g/mol . The IUPAC name is 2-(2-nitrophenyl)-3,1-benzoxazin-4-one . The InChI and Canonical SMILES are also provided for further structural analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that the formation of the dihydro analogs correlated with the electron density on the aromatic ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.22 g/mol . It has an XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 1 rotatable bond .

Scientific Research Applications

Synthesis and Modification of Polymers

  • Compounds including 2-(4-nitrophenyl)-4H-benzo[d][1,3]oxazin-4-one were used in the synthesis of modified polyvinyl alcohol, showing potential as anticancer agents. These compounds were characterized by various analytical and spectral methods, including IR spectra, NMR, and UV-Vis Spectroscopy (Samir, Saeed, & Matty, 2018).

Structural Analysis and Chemical Behavior

  • The crystal structure of a related compound, 2,3-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-oxazine-4,6-dione, revealed insights into the molecule's conformation and interactions, contributing to understanding the structural behavior of such compounds (Sato, Nagashima, Murakami, Kaneko, & Furuya, 1993).

Photocrosslinking and Polymer Synthesis

  • Research into UV cross-linkable polymers based on triazine derivatives, including those with nitrophenyl groups, has shown enhanced photocrosslinking rates. These studies are significant for developing new materials with advanced properties (Suresh et al., 2016).

Application in Organic Synthesis

  • The compound has been involved in the synthesis of various organic structures, such as 3,4-dihydro-2H-benzo[1,4]oxazines and related derivatives, contributing to the development of new synthetic methods and potential applications in medicinal chemistry (Prostota, Berthet, Delbaere, & Coelho, 2013).

Catalyst in Chemical Reactions

  • It has been used in palladium-catalyzed cyclocarbonylation reactions, demonstrating its utility in facilitating complex organic transformations, which is crucial in the synthesis of pharmaceuticals and specialty chemicals (Larksarp & Alper, 1999).

Future Directions

While specific future directions for “2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one” are not available, research on similar compounds suggests potential in the development of anticancer agents . Further studies could focus on exploring this potential and optimizing the synthesis process .

Mechanism of Action

Properties

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-13-6-1-2-7-14(13)17-15(22-16)9-8-11-4-3-5-12(10-11)18(20)21/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFGHMONVRUBR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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